molecular formula C14H20Cl2N2O B2678929 1-(4-Benzylpiperazino)-2-chloropropan-1-one hydrochloride CAS No. 334974-50-4

1-(4-Benzylpiperazino)-2-chloropropan-1-one hydrochloride

Cat. No.: B2678929
CAS No.: 334974-50-4
M. Wt: 303.23
InChI Key: PIMORPUGXSSTHL-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazino)-2-chloropropan-1-one hydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a benzyl group attached to a piperazine ring, along with a chloropropanone moiety.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-chloropropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O.ClH/c1-12(15)14(18)17-9-7-16(8-10-17)11-13-5-3-2-4-6-13;/h2-6,12H,7-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMORPUGXSSTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzylpiperazino)-2-chloropropan-1-one hydrochloride typically involves the reaction of 1-benzylpiperazine with 2-chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Benzylpiperazino)-2-chloropropan-1-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as ethanol or methanol, at moderate temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (for oxidation) or sodium borohydride (for reduction) are commonly used.

    Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield new piperazine derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

1-(4-Benzylpiperazino)-2-chloropropan-1-one hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazino)-2-chloropropan-1-one hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, leading to modulation of neuronal activity. The compound may also inhibit certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Uniqueness: 1-(4-Benzylpiperazino)-2-chloropropan-1-one hydrochloride is unique due to the presence of the chloropropanone moiety, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other piperazine derivatives and contributes to its specific applications in research and industry .

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